TNF-alpha (46-65), human

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

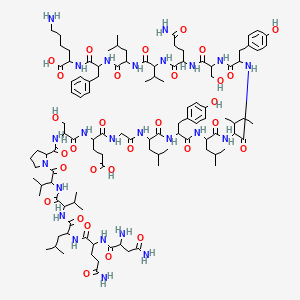

Structure

2D Structure

Properties

Molecular Formula |

C110H172N24O30 |

|---|---|

Molecular Weight |

2310.7 g/mol |

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[5-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C110H172N24O30/c1-17-62(16)91(108(161)127-79(50-65-30-34-67(138)35-31-65)100(153)128-80(53-135)103(156)120-71(37-40-84(114)140)95(148)130-88(59(10)11)106(159)126-74(45-56(4)5)97(150)125-77(48-63-24-19-18-20-25-63)98(151)121-72(110(163)164)26-21-22-42-111)133-102(155)76(47-58(8)9)123-99(152)78(49-64-28-32-66(137)33-29-64)124-96(149)73(44-55(2)3)117-86(142)52-116-93(146)69(38-41-87(143)144)119-104(157)81(54-136)129-105(158)82-27-23-43-134(82)109(162)90(61(14)15)132-107(160)89(60(12)13)131-101(154)75(46-57(6)7)122-94(147)70(36-39-83(113)139)118-92(145)68(112)51-85(115)141/h18-20,24-25,28-35,55-62,68-82,88-91,135-138H,17,21-23,26-27,36-54,111-112H2,1-16H3,(H2,113,139)(H2,114,140)(H2,115,141)(H,116,146)(H,117,142)(H,118,145)(H,119,157)(H,120,156)(H,121,151)(H,122,147)(H,123,152)(H,124,149)(H,125,150)(H,126,159)(H,127,161)(H,128,153)(H,129,158)(H,130,148)(H,131,154)(H,132,160)(H,133,155)(H,143,144)(H,163,164) |

InChI Key |

PWGYWWKGQCDMMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Human TNF-alpha (46-65) Peptide: An In-depth Technical Guide

An Extensive Review of Available Data Indicates a Lack of Characterized Function for the Human TNF-alpha (46-65) Peptide.

For Professionals in Research, Drug Development, and an Inquisitive Scientific Audience.

Abstract

This technical guide addresses the function of the human Tumor Necrosis Factor-alpha (TNF-alpha) (46-65) peptide. Following a comprehensive review of commercially available information, scientific literature, and patent databases, it has been determined that there is a significant lack of specific data characterizing the biological function, receptor interaction, and cellular effects of this particular peptide fragment. While the full-length TNF-alpha protein is a well-studied cytokine with pleiotropic effects in inflammation, immunity, and apoptosis, the specific role of the 46-65 amino acid sequence remains undefined in the public domain. This guide will provide a detailed overview of the parent molecule, TNF-alpha, to offer context, but it must be emphasized that the function of the 46-65 peptide fragment is not established.

Introduction to Tumor Necrosis Factor-alpha (TNF-alpha)

Tumor Necrosis Factor-alpha is a potent pro-inflammatory cytokine that plays a central role in the host's defense against infection and in the pathogenesis of a wide range of inflammatory and autoimmune diseases.[1] It is a member of the TNF superfamily of ligands and exists in two bioactive forms: a 26 kDa transmembrane form (tmTNF-alpha) and a 17 kDa soluble form (sTNF-alpha), which is released from the cell surface by the metalloproteinase TNF-alpha converting enzyme (TACE).[2][3] Both forms are biologically active as homotrimers.[4][5]

The diverse and often opposing biological effects of TNF-alpha are mediated through its interaction with two distinct cell surface receptors: TNF receptor 1 (TNFR1 or p55) and TNF receptor 2 (TNFR2 or p75).[6][7][8]

-

TNFR1: Ubiquitously expressed on most cell types, TNFR1 is considered the primary signaling receptor for both sTNF-alpha and tmTNF-alpha. It contains a "death domain" in its intracellular region, which can initiate signaling cascades leading to apoptosis (programmed cell death).[9][10] However, TNFR1 activation can also lead to cell survival and inflammation through the activation of transcription factors like NF-κB and AP-1.[9][10]

-

TNFR2: The expression of TNFR2 is more restricted, primarily found on immune cells, endothelial cells, and neurons.[6][8] It is preferentially activated by tmTNF-alpha.[8] TNFR2 signaling is generally associated with cell survival, proliferation, and tissue regeneration.[9]

The Human TNF-alpha (46-65) Peptide

The human TNF-alpha (46-65) peptide is a 20-amino acid fragment corresponding to positions 46 to 65 of the mature human TNF-alpha protein. While this peptide is commercially available from various suppliers for research purposes, there is a notable absence of published scientific studies detailing its specific biological activity.

Data Presentation:

A thorough search for quantitative data regarding the TNF-alpha (46-65) peptide, such as receptor binding affinities (Kd), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50), did not yield any results.

| Data Point | Value | Reference |

| Receptor Binding Affinity (Kd) | Not Available | N/A |

| EC50/IC50 | Not Available | N/A |

Postulated Roles and Unexplored Functions

In the absence of direct evidence, any discussion on the function of the TNF-alpha (46-65) peptide remains speculative. The 46-65 region is located within the extracellular domain of the mature TNF-alpha protein. Structural studies of the full-length TNF-alpha trimer and its interaction with its receptors have identified the key receptor-binding sites. These sites are complex and involve discontinuous loops from different regions of the TNF-alpha monomer.[6][11] Without specific research on the 46-65 fragment, it is unknown if this peptide:

-

Binds to either TNFR1 or TNFR2: It may act as an agonist, mimicking the effects of the full-length protein, or as an antagonist, blocking the binding of the native cytokine.

-

Possesses a novel, uncharacterized function: It could interact with other cellular components or have activities independent of the known TNF receptors.

-

Is biologically inert: The fragment may not have any significant biological activity on its own.

General TNF-alpha Signaling Pathways

To provide a framework for potential, yet unverified, functions of TNF-alpha fragments, the primary signaling pathways initiated by the full-length protein are outlined below. It is crucial to reiterate that the involvement of the 46-65 peptide in these pathways has not been demonstrated.

TNFR1 Signaling

Upon binding of TNF-alpha, TNFR1 trimerizes and recruits a series of adaptor proteins to its intracellular death domain, forming Complex I. This complex can initiate two major signaling cascades:

-

NF-κB Activation (Pro-survival and Pro-inflammatory): Complex I leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and triggers the degradation of IκB proteins. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes involved in inflammation, cell survival, and immune responses.[9][10]

-

MAPK Activation (Diverse Cellular Responses): Complex I also activates various Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK. These pathways regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses.[5]

-

Apoptosis Induction (Programmed Cell Death): Under certain conditions, the signaling complex can transition to a secondary cytoplasmic complex (Complex II), which includes FADD and caspase-8. The activation of caspase-8 initiates a caspase cascade that culminates in apoptosis.[9]

Caption: TNFR1 signaling can lead to either cell survival and inflammation or apoptosis.

TNFR2 Signaling

TNFR2 activation, primarily by tmTNF-alpha, recruits a different set of adaptor proteins, including TRAF1 and TRAF2. This typically leads to the activation of the NF-κB and MAPK pathways, promoting cell survival and proliferation.[8][9] TNFR2 lacks a death domain and does not directly induce apoptosis.

Caption: TNFR2 signaling primarily promotes cell survival and proliferation.

Experimental Protocols

As no specific experimental studies on the TNF-alpha (46-65) peptide were found, this section provides general methodologies commonly used to characterize the function of TNF-alpha and its analogues. These protocols could be adapted for the investigation of the 46-65 peptide.

Receptor Binding Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay:

-

Coat a high-binding 96-well plate with recombinant human TNFR1-Fc or TNFR2-Fc chimera.

-

Block non-specific binding sites with a suitable blocking buffer.

-

Add serial dilutions of the TNF-alpha (46-65) peptide or full-length TNF-alpha (as a positive control) to the wells.

-

Incubate to allow for binding.

-

Wash the wells to remove unbound peptide.

-

Detect bound peptide using a specific primary antibody against the peptide (if available) or a competition assay format with labeled TNF-alpha.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the resulting signal.

-

Cellular Function Assays

-

NF-κB Reporter Assay:

-

Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the NF-κB response element upstream of a reporter gene (e.g., luciferase or GFP).

-

Treat the transfected cells with various concentrations of the TNF-alpha (46-65) peptide. Include full-length TNF-alpha as a positive control.

-

Lyse the cells and measure the reporter gene activity. An increase in reporter activity would suggest agonistic activity on NF-κB activation.

-

-

Cytotoxicity/Apoptosis Assay:

-

Plate a TNF-alpha-sensitive cell line (e.g., L929 fibroblasts) in a 96-well plate.

-

Sensitize the cells with a transcriptional inhibitor such as actinomycin D.

-

Treat the cells with serial dilutions of the TNF-alpha (46-65) peptide. Include full-length TNF-alpha as a positive control.

-

Incubate for a sufficient period to induce cell death.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay for caspase activation (e.g., Caspase-3/7 Glo).

-

Caption: A potential experimental workflow to characterize the TNF-alpha (46-65) peptide.

Conclusion

The human TNF-alpha (46-65) peptide is a commercially available research tool. However, a comprehensive search of the scientific and patent literature reveals a lack of data on its specific biological function. While the parent molecule, TNF-alpha, is a key regulator of inflammation and immunity with well-defined signaling pathways, the role of the 46-65 fragment remains uncharacterized. Researchers and drug development professionals interested in this peptide should be aware that its functional properties have not been established. The experimental protocols outlined in this guide provide a starting point for the systematic investigation of the potential biological activities of the TNF-alpha (46-65) peptide. Without such studies, any claims regarding its function should be treated with caution.

References

- 1. Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genextgenomics.com [genextgenomics.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. affigen.com [affigen.com]

- 6. Mapping the domain(s) critical for the binding of human tumor necrosis factor-alpha to its two receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TNF alpha and the TNF receptor superfamily: structure-function relationship(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Tumor Necrosis Factor Superfamily in Neuroinflammation and Autoimmunity [frontiersin.org]

- 9. Receptor Specificity Engineering of TNF Superfamily Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Biological Activity of the TNF-alpha (46-65) Fragment

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific, detailed studies on the isolated biological activity of the Tumor Necrosis Factor-alpha (TNF-alpha) (46-65) fragment. Consequently, this guide provides a comprehensive framework based on the well-established biological functions of the full-length TNF-alpha protein. The experimental protocols and signaling pathways described are those utilized to study the parent molecule and would be applicable to the investigation of the 46-65 fragment.

Introduction to TNF-alpha and Its Fragments

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine central to the regulation of inflammation, immunity, and apoptosis.[1][2] It is initially synthesized as a 26 kDa transmembrane protein (tmTNF-alpha) which is then cleaved by TNF-alpha converting enzyme (TACE) to release a soluble 17 kDa homotrimer (sTNF-alpha).[1][3] The biological effects of TNF-alpha are mediated through its interaction with two distinct cell surface receptors: TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2).[1][4]

The study of peptide fragments derived from larger proteins like TNF-alpha is a common strategy to identify specific functional domains, develop targeted therapeutics, and elucidate mechanisms of action. The TNF-alpha (46-65) fragment represents a specific linear sequence within the full-length protein. While its unique biological activity is not yet characterized, its location suggests it could be involved in protein folding, receptor interaction, or modulation of the full-length protein's function.

Full-Length TNF-alpha: Quantitative Biological Activities

To provide a context for potential activities of the 46-65 fragment, the following table summarizes key quantitative data for the full-length TNF-alpha protein.

| Parameter | Value | Cell Line/Model | Assay Type | Reference |

| TNFR1 Binding Affinity (Kd) | 1.9 x 10⁻¹¹ M | Not specified | Radioligand binding assay | [5] |

| TNFR2 Binding Affinity (Kd) | 4.2 x 10⁻¹⁰ M | Not specified | Radioligand binding assay | [5] |

| EC₅₀ for NF-κB Activation | 1.1 ng/mL | GloResponse™ NF-κB-RE-luc2P HEK293 | Luciferase Reporter Assay | [6] |

| ND₅₀ for L929 Cytotoxicity | 45 ng/mL | L-929 murine fibrosarcoma | CellTiter-Glo® Viability Assay | [6] |

| IC₅₀ of Adalimumab (anti-TNF-α) | 1.67 ± 0.32 pM | L929 cells | MTT Assay | [7] |

| IC₅₀ of Infliximab (anti-TNF-α) | Not specified in provided abstracts | Various | Various | [1] |

| IC₅₀ of Etanercept (anti-TNF-α) | Not specified in provided abstracts | Various | Various | [1] |

Signaling Pathways of Full-Length TNF-alpha

The binding of trimeric TNF-alpha to its receptors initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to postulating and testing the potential effects of the 46-65 fragment, which might act as an agonist, antagonist, or modulator.

TNFR1 Signaling

TNFR1 is ubiquitously expressed and its activation can lead to inflammation, cell survival, or apoptosis, depending on the cellular context.[3]

Caption: TNFR1 signaling can lead to inflammation and survival or apoptosis.

TNFR2 Signaling

TNFR2 expression is more restricted, primarily found on immune cells, and its signaling is generally associated with cell survival and proliferation.[3]

Caption: TNFR2 signaling predominantly promotes cell survival and proliferation.

Experimental Protocols for Functional Characterization

The following protocols are standard methods used to assess the biological activity of TNF-alpha and its modulators. These would be the primary assays to determine the function of the TNF-alpha (46-65) fragment.

Peptide Synthesis and Purification

A prerequisite for any functional study is the synthesis of the peptide of interest.

Caption: Workflow for the synthesis and purification of the TNF-alpha (46-65) peptide.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The TNF-alpha (46-65) peptide is assembled on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially to build the peptide chain.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis and Lyophilization: The purity and identity of the peptide are confirmed by mass spectrometry and analytical HPLC. The pure fractions are pooled and lyophilized to obtain a stable powder.

In Vitro Cytotoxicity Assay

This assay determines if the peptide can induce or inhibit TNF-alpha-mediated cell death.

Methodology:

-

Cell Culture: L929 murine fibrosarcoma cells, which are sensitive to TNF-alpha-induced cytotoxicity, are seeded in a 96-well plate and cultured overnight.

-

Treatment:

-

To test for agonistic activity: Cells are treated with varying concentrations of the TNF-alpha (46-65) fragment in the presence of a sensitizing agent like Actinomycin D.

-

To test for antagonistic activity: Cells are pre-incubated with varying concentrations of the fragment before the addition of a known cytotoxic concentration of full-length TNF-alpha.

-

-

Incubation: The plate is incubated for 18-24 hours.

-

Viability Assessment: Cell viability is measured using an MTT or CellTiter-Glo® assay, which quantifies metabolic activity.

-

Data Analysis: The results are used to calculate the concentration of the peptide that causes 50% cell death (EC₅₀) or inhibits TNF-alpha-induced death by 50% (IC₅₀).[7]

NF-κB Reporter Assay

This assay measures the ability of the peptide to activate the NF-κB signaling pathway.

Methodology:

-

Cell Line: A stable cell line, such as HEK293, expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 cells) is used.[6]

-

Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the TNF-alpha (46-65) fragment. Full-length TNF-alpha is used as a positive control.

-

Incubation: Cells are incubated for 6-8 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: A luciferase assay reagent (e.g., ONE-Glo™) is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured with a luminometer.

-

Data Analysis: Luminescence values are plotted against peptide concentration to determine the EC₅₀ for NF-κB activation.

Receptor Binding Assay

This assay determines if the TNF-alpha (46-65) fragment directly binds to TNFR1 or TNFR2.

Methodology:

-

Assay Format: An Enzyme-Linked Immunosorbent Assay (ELISA) format is commonly used. Recombinant soluble TNFR1 or TNFR2 is coated onto a 96-well plate.

-

Blocking: Non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).

-

Binding: Biotinylated TNF-alpha (46-65) fragment at various concentrations is added to the wells and incubated.

-

Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated peptide. A colorimetric substrate is then added, and the absorbance is read on a plate reader.

-

Data Analysis: The binding affinity (Kd) can be calculated from the saturation binding curve. A competition assay can also be performed where the fragment competes with a known ligand (like full-length TNF-alpha) for receptor binding.

Conclusion and Future Directions

While the biological activity of the TNF-alpha (46-65) fragment remains to be elucidated, the established methodologies for studying the full-length protein provide a clear roadmap for its characterization. Future research should focus on performing the described in vitro assays to determine if this fragment possesses agonistic, antagonistic, or modulatory activity on TNFR1 and TNFR2. Subsequent in vivo studies in models of inflammation or autoimmune disease would be necessary to establish its physiological relevance and therapeutic potential. The lack of current data highlights a knowledge gap and an opportunity for novel discoveries in the field of TNF-alpha biology.

References

- 1. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide-Based TNF-α-Binding Decoy Therapy Mitigates Lipopolysaccharide-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Selective Targeting of TNF Receptors as a Novel Therapeutic Approach [frontiersin.org]

- 6. promega.com [promega.com]

- 7. Characterization of Novel Fragment Antibodies Against TNF-alpha Isolated Using Phage Display Technique - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Human TNF-alpha (46-65) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory and immune responses. Peptides derived from TNF-α are valuable tools for investigating its complex signaling pathways and for the development of novel therapeutics. This technical guide focuses on the human TNF-α (46-65) peptide, providing a comprehensive overview of its core characteristics, including its amino acid sequence and physicochemical properties. While specific structural and quantitative biological data for this particular fragment are not extensively available in the public domain, this guide synthesizes information from the broader context of TNF-α research to offer insights into its potential structure, function, and relevant experimental methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of TNF-α and the development of related diagnostics and therapeutics.

Peptide Sequence and Physicochemical Properties

The human TNF-α (46-65) peptide is a 20-amino acid sequence corresponding to residues 46 to 65 of the mature human TNF-α protein.

Table 1: Amino Acid Sequence and Physicochemical Properties of Human TNF-α (46-65) Peptide

| Property | Value |

| Sequence (Three-Letter Code) | Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys |

| Sequence (One-Letter Code) | NQLVVPSEGLYLIYSQVLFK |

| Molecular Formula | C110H172N24O30 |

| Molecular Weight | 2310.74 g/mol |

| CAS Number | 144796-72-5 |

Structural Context

A definitive high-resolution three-dimensional structure of the isolated human TNF-α (46-65) peptide is not currently available in public databases such as the Protein Data Bank (PDB). However, the structure of the full-length human TNF-α protein has been extensively studied by X-ray crystallography. In the context of the trimeric TNF-α protein, the (46-65) region is part of a beta-sheet that contributes to the overall "jelly-roll" beta-sandwich topology of each monomer.

It is important to note that the conformation of a short peptide in isolation may differ significantly from its structure within the parent protein. The structure of the TNF-α (46-65) peptide in solution is likely to be a dynamic ensemble of conformations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be required to determine its solution structure.

Biological Activity and Signaling

The biological activity of the full-length TNF-α is mediated through its interaction with two distinct receptors: TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2). This interaction triggers a cascade of intracellular signaling events that regulate inflammation, apoptosis, and cell survival.

Below is a generalized representation of the TNF-α signaling pathway.

Caption: Generalized TNF-α signaling pathway.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for key experiments relevant to the study of the TNF-α (46-65) peptide. These protocols are based on standard techniques in peptide chemistry and cell biology.

Peptide Synthesis and Purification

Objective: To chemically synthesize and purify the human TNF-α (46-65) peptide.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin) pre-loaded with the C-terminal amino acid (Lysine).

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

-

Coupling: Add the next Fmoc-protected amino acid in the sequence, along with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF to facilitate the formation of the peptide bond.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the NQLVVPSEGLYLIYSQVLFK sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove remaining scavengers and byproducts.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Caption: Workflow for solid-phase peptide synthesis.

In Vitro Cytotoxicity Assay

Objective: To assess the potential cytotoxic or protective effects of the TNF-α (46-65) peptide in a cell-based assay.

Methodology: MTT Assay

-

Cell Culture: Culture a TNF-α sensitive cell line (e.g., L929 mouse fibrosarcoma cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment:

-

Control Groups: Include wells with cells and media only (negative control) and cells treated with a known concentration of recombinant human TNF-α (positive control for cytotoxicity).

-

Experimental Groups: Treat cells with varying concentrations of the TNF-α (46-65) peptide alone to assess its direct cytotoxicity. To test for inhibitory effects, pre-incubate the peptide with TNF-α before adding the mixture to the cells.

-

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

The human TNF-α (46-65) peptide represents a specific fragment of a cytokine with profound biological significance. While detailed structural and functional data for this isolated peptide are not extensively documented in publicly available literature, its sequence and physicochemical properties are well-defined. This technical guide provides a foundational understanding of this peptide, grounded in the broader knowledge of TNF-α biology and standard peptide research methodologies. The experimental protocols outlined herein offer a starting point for researchers aiming to investigate the properties and potential therapeutic applications of this and other TNF-α-derived peptides. Further research, particularly structural studies using NMR and detailed in vitro and in vivo functional assays, will be crucial to fully elucidate the specific role and potential of the human TNF-α (46-65) peptide.

Unraveling a Crucial Region of TNF-alpha: A Technical Guide to the 46-65 Peptide and the Functionally Significant Lectin-Like Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into a specific region of Tumor Necrosis Factor-alpha (TNF-α), the 46-65 amino acid sequence, and contrasts it with the more extensively studied and functionally significant lectin-like domain. While the 46-65 peptide is commercially available for research, its specific discovery and biological significance are not widely documented in peer-reviewed literature. In contrast, the lectin-like domain of TNF-α, mimicked by the synthetic "TIP peptide" or "solnatide," has a well-established, unique biological role separate from the canonical pro-inflammatory signaling of TNF-α. This guide will provide a comprehensive overview of both, with a focus on the data-rich lectin-like domain, to offer valuable insights for researchers in immunology and drug development.

The TNF-alpha (46-65) Peptide: An Overview

The human TNF-α (46-65) peptide corresponds to the amino acid sequence NQLVVPSEGLYLIYSQVLFK . While this peptide is available from various biochemical suppliers, its specific biological function and the history of its discovery are not extensively detailed in scientific publications. It is plausible that this and other synthetic peptides derived from the TNF-α sequence are utilized in research to probe structure-function relationships, as potential competitive inhibitors, or as controls in broader studies of TNF-α biology.

The Lectin-Like Domain (TIP Peptide/Solnatide): A Functionally Distinct Region

Spatially separate from the domains responsible for binding to its primary receptors (TNFR1 and TNFR2), TNF-α possesses a lectin-like domain with unique and significant biological activities. The discovery of this domain's function arose from studies on the trypanolytic (parasite-killing) effects of TNF-α, which were found to be independent of its classical receptors.[1] This led to the development of a synthetic 17-amino acid cyclic peptide, known as the TIP peptide or solnatide, which mimics this lectin-like region.[1]

Sequence of the TIP Peptide (Solnatide): CGQRETPEGAEAKPWYC

Significance and Biological Activity of the TIP Peptide

The primary significance of the TIP peptide lies in its ability to exert anti-inflammatory effects without compromising the host's immune defense, a major drawback of broad TNF-α inhibitors.[2] Its key activities include:

-

Activation of the Epithelial Sodium Channel (ENaC): The TIP peptide binds to the alpha subunit of ENaC, which is crucial for fluid clearance in tissues like the lungs. This has shown therapeutic potential in models of pulmonary edema.[2][3][4]

-

Anti-inflammatory Properties: In models of glomerulonephritis and acute lung injury, the TIP peptide has been shown to reduce inflammation, proteinuria, and cellular infiltration.[1][2]

-

Modulation of Pro-inflammatory Signaling: It counteracts the pro-inflammatory effects of TNF-α by inhibiting the p38 MAP kinase and NF-κB pathways.[2]

-

Promotion of Protective Mediators: The peptide increases the production of prostaglandin E2 (PGE2) and nitric oxide (NO), which are involved in the resolution of inflammation.[2]

Quantitative Data

| Molecule/Interaction | Method | Affinity (Kd) / IC50 | Reference |

| TNF-α binding to TNFR1 | 1.9 x 10⁻¹¹ M (Kd) | [5][6] | |

| TNF-α binding to TNFR2 | 4.2 x 10⁻¹⁰ M (Kd) | [5][6] | |

| C87 (small molecule TNF-α inhibitor) | SPR | 6 µM (Kd) | [7] |

| C87 (inhibition of TNF-α-induced cytotoxicity) | Cell-based assay | 8.73 µM (IC50) | [8] |

| TNF-α-IN-25 (small molecule TNF-α inhibitor) | FP binding assay | 103 nM (IC50) | [8] |

| TNF-α-IN-25 (inhibition in L929 cell assay) | L929 cell assay | 505 nM (IC50) | [8] |

| SN1-13 (anti-TNF-α peptide) | Cell-based assay | 15.40 µM (IC50) | [9] |

| VR11 (DNA aptamer) | SPR | 7.0 ± 2.1 nM (Kd) | [10] |

Table 1: Binding Affinities and Inhibitory Concentrations of TNF-α and Various Inhibitors.

Experimental Protocols

L929 Fibroblast Cytotoxicity Assay for TNF-α Activity

This is a standard bioassay to measure the cytotoxic activity of TNF-α and the neutralizing capacity of potential inhibitors.

Principle: The murine L929 fibroblast cell line is highly sensitive to the cytotoxic effects of TNF-α, particularly in the presence of a transcription inhibitor like actinomycin D, which sensitizes the cells to apoptosis. Cell viability is inversely proportional to TNF-α activity.

Detailed Methodology:

-

Cell Culture: L929 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment:

-

The culture medium is replaced with fresh medium containing serial dilutions of TNF-α.

-

For inhibitor studies, a constant, sub-maximal cytotoxic concentration of TNF-α (e.g., 10 ng/mL) is pre-incubated with serial dilutions of the inhibitor (e.g., the peptide of interest) for 30-60 minutes before being added to the cells.

-

Actinomycin D is added to all wells (except for untreated controls) at a final concentration of 1 µg/mL to sensitize the cells.

-

-

Incubation: The plates are incubated for 18-24 hours.

-

Viability Assessment (MTT Assay):

-

10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

The medium is then removed, and 100 µL of a solubilization solution (e.g., isopropanol with 0.04 N HCl or DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read at 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. For inhibitors, the IC50 value (the concentration that restores 50% viability) is determined from the dose-response curve.

ELISA-Based Protein-Protein Interaction Assay

Principle: This assay can be used to demonstrate the direct binding of a peptide to TNF-α or its receptors and to screen for competitive inhibition.

Detailed Methodology:

-

Coating: A 96-well high-binding plate is coated with a fixed concentration of the target protein (e.g., recombinant human TNF-α or TNFR) overnight at 4°C.

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Binding:

-

For direct binding, serial dilutions of a biotinylated version of the peptide are added to the wells and incubated for 1-2 hours.

-

For competitive binding, a fixed concentration of biotinylated TNF-α is mixed with serial dilutions of the non-biotinylated peptide inhibitor before being added to a TNFR-coated plate.

-

-

Detection: The plate is washed, and a streptavidin-HRP conjugate is added and incubated for 1 hour.

-

Substrate Addition: After a final wash, a colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Measurement: The absorbance is read at 450 nm. A decrease in signal in the competitive assay indicates inhibition of the TNF-α/TNFR interaction.

Signaling Pathways and Visualizations

TNF-α mediates its effects primarily through two receptors, TNFR1 and TNFR2, which trigger distinct and sometimes opposing signaling cascades. The TIP peptide, representing the lectin-like domain, activates a separate pathway.

Canonical TNF-α/TNFR1 Signaling

Binding of TNF-α to TNFR1 can lead to two major outcomes: activation of pro-inflammatory and survival pathways via NF-κB and MAP kinases, or induction of apoptosis.

Caption: Canonical TNFR1 signaling pathways leading to inflammation or apoptosis.

TIP Peptide Signaling Pathway

The TIP peptide exerts its anti-inflammatory effects by activating ENaC and counteracting specific pro-inflammatory pathways triggered by TNF-α.

Caption: Signaling mechanism of the anti-inflammatory TIP peptide.

Experimental Workflow for Inhibitor Screening

The general workflow for identifying and characterizing a peptide inhibitor of TNF-α involves a series of in vitro assays.

Caption: Workflow for screening and characterizing TNF-α peptide inhibitors.

Conclusion

While the specific role of the TNF-α (46-65) region remains an area for potential future investigation, the study of the TNF-α lectin-like domain, through the TIP peptide, has unveiled a novel mechanism for modulating inflammation. This domain's ability to counteract the pro-inflammatory effects of TNF-α without inducing broad immunosuppression presents a promising avenue for the development of more targeted and safer therapeutics for a range of inflammatory disorders. The experimental protocols and quantitative data provided herein offer a framework for researchers to further explore these and other peptide-based modulators of the complex TNF-α signaling network.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Selective Targeting of TNF Receptors as a Novel Therapeutic Approach [frontiersin.org]

- 7. Targeting TNF-α receptors for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genextgenomics.com [genextgenomics.com]

- 9. A TNF-α blocking peptide that reduces NF-κB and MAPK activity for attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of TNF-alpha (46-65) Human Peptide: A Technical Overview of an Uncharted Territory

An Important Note on the Availability of Scientific Data

Despite a comprehensive search of publicly available scientific literature and databases, there is a notable absence of specific research detailing the mechanism of action, biological activity, or therapeutic potential of the human TNF-alpha (46-65) peptide. While this peptide is commercially available for research purposes, no specific functional data, quantitative analysis, or detailed experimental protocols pertaining to its direct biological effects have been identified in the current body of scientific publications.

Therefore, this document serves not as a definitive guide to the mechanism of action of TNF-alpha (46-65), but rather as a contextual overview of the broader TNF-alpha signaling landscape. The information presented below pertains to the full-length TNF-alpha protein and its well-established roles in cellular signaling. It is crucial for the reader to understand that these mechanisms are not directly attributable to the TNF-alpha (46-65) fragment without specific experimental validation, which is currently unavailable in the literature.

General TNF-alpha Signaling: A Foundation for Potential Investigation

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine that plays a central role in immunity, inflammation, cell proliferation, differentiation, and apoptosis.[1][2] It exists in two bioactive forms: a transmembrane form (tmTNF-alpha) and a soluble form (sTNF-alpha), which is cleaved from the membrane by the enzyme TACE (TNF-alpha converting enzyme).[3] Both forms are biologically active as homotrimers and exert their effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[4][5]

TNF Receptor 1 (TNFR1) Signaling

TNFR1 is ubiquitously expressed on most cell types and is considered the primary signaling receptor for both sTNF-alpha and tmTNF-alpha.[6][7] Its intracellular region contains a "death domain" (DD), which is crucial for initiating distinct signaling cascades that can lead to either cell survival and inflammation or programmed cell death (apoptosis).[6]

Upon TNF-alpha binding, TNFR1 undergoes a conformational change, leading to the recruitment of an adaptor protein called TNFR1-associated death domain (TRADD). TRADD then serves as a scaffold for the assembly of a larger signaling complex (Complex I) at the cell membrane. Key components of Complex I include:

-

Receptor-Interacting Protein 1 (RIPK1): A serine/threonine kinase that is a central regulator of TNF-alpha signaling.

-

TNF Receptor-Associated Factor 2 (TRAF2): An E3 ubiquitin ligase that plays a critical role in activating downstream signaling pathways.

-

Cellular Inhibitor of Apoptosis Proteins (cIAPs): These proteins add ubiquitin chains to RIPK1, a key step in activating pro-survival signals.

The assembly of Complex I typically leads to the activation of two major pro-inflammatory and pro-survival signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the IKK (IκB kinase) complex leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of genes involved in inflammation, immunity, and cell survival.[]

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: Complex I also activates various MAPK cascades, including JNK, p38, and ERK. These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses.[]

Under certain conditions, such as the inhibition of protein synthesis or the deubiquitination of RIPK1, the signaling output can switch from survival to cell death. This involves the dissociation of a modified Complex I from the receptor and the formation of a secondary cytosolic complex (Complex II), which can trigger apoptosis through the activation of caspase-8.

Below is a generalized representation of the TNFR1 signaling pathway.

Caption: Generalized TNFR1 signaling leading to either cell survival and inflammation or apoptosis.

TNF Receptor 2 (TNFR2) Signaling

TNFR2 expression is more restricted, found predominantly on immune cells (such as T cells and macrophages), endothelial cells, and neurons.[6] It is preferentially activated by tmTNF-alpha, suggesting a primary role in cell-to-cell contact signaling.[3] Unlike TNFR1, the intracellular domain of TNFR2 does not contain a death domain. Instead, it directly recruits TRAF2 to initiate signaling.[6]

TNFR2 signaling is generally associated with:

-

Cell survival and proliferation: Particularly in T cells, TNFR2 signaling is known to promote proliferation and is implicated in the function of regulatory T cells (Tregs).

-

Tissue regeneration: TNFR2 signaling has been linked to protective and regenerative effects in various tissues.

-

Costimulation of immune responses: It can act as a costimulatory molecule for T cell activation.

The signaling pathways downstream of TNFR2 also involve the activation of NF-κB and MAPK pathways, but the specific outcomes can differ from those initiated by TNFR1 due to the different adaptor proteins involved and the cellular context.

A simplified diagram of TNFR2 signaling is presented below.

Caption: Simplified overview of TNFR2 signaling, primarily activated by transmembrane TNF-alpha.

Future Directions for TNF-alpha (46-65) Research

The absence of data on the TNF-alpha (46-65) peptide highlights a gap in our understanding of how different regions of the TNF-alpha protein contribute to its overall function. Future research endeavors would be necessary to elucidate the specific mechanism of action of this peptide. Key experimental questions would include:

-

Receptor Binding: Does the TNF-alpha (46-65) peptide bind to TNFR1, TNFR2, or both? Surface plasmon resonance (SPR) or ELISA-based binding assays would be crucial to determine its binding affinity and specificity.

-

Signaling Activation: If binding occurs, does it activate or inhibit downstream signaling pathways such as NF-κB and MAPK activation? Reporter gene assays, Western blotting for phosphorylated signaling proteins, and gene expression analysis would be required.

-

Biological Effects: What are the functional consequences of treating cells with the TNF-alpha (46-65) peptide? Assays for cell viability, proliferation, apoptosis, and cytokine production would be necessary to determine its biological activity.

-

In Vivo Relevance: Does the peptide have any physiological or pathological effects in animal models of inflammation or other diseases?

Without such dedicated studies, any discussion of the mechanism of action of the TNF-alpha (46-65) human peptide remains purely speculative. The scientific community awaits research that will shed light on the functional significance of this and other fragments of the multifaceted TNF-alpha protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Regulation of Tumor Necrosis Factor-α by Peptide Lv in Bone Marrow Macrophages and Synovium [frontiersin.org]

- 3. journals.plos.org [journals.plos.org]

- 4. Frontiers | The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

In-depth Technical Guide: Research Applications of Synthetic TNF-alpha (46-65)

Notice to the Reader: Despite a comprehensive search of publicly available scientific literature and databases, no specific research applications, quantitative data, or detailed experimental protocols for the synthetic peptide TNF-alpha (46-65) with the sequence NQLVVPSEGLYLIYSQVLFK were found. This peptide is commercially available from various suppliers for research purposes, suggesting its potential use in preliminary or unpublished studies. However, the lack of peer-reviewed data prevents the creation of an in-depth technical guide as requested.

This document, therefore, provides a foundational understanding of Tumor Necrosis Factor-alpha (TNF-α) and the general research approaches for studying synthetic TNF-α peptides. This broader context is intended to be a helpful resource for researchers interested in the potential applications of specific TNF-α fragments like the 46-65 peptide.

Introduction to Tumor Necrosis Factor-alpha (TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in regulating a wide range of physiological and pathological processes, including inflammation, immunity, and apoptosis.[1] It is primarily produced by activated macrophages and other immune cells.[1] TNF-α exists in two bioactive forms: a 26 kDa transmembrane form (tmTNF-α) and a 17 kDa soluble form (sTNF-α), which is released upon cleavage by the TNF-α converting enzyme (TACE).

TNF-α exerts its biological effects by binding to two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). The signaling cascades initiated by these receptors are complex and can lead to diverse cellular outcomes, from cell survival and proliferation to apoptosis and necroptosis.

Rationale for Studying Synthetic TNF-α Peptides

The multifaceted and potent nature of TNF-α has made it a key target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. While monoclonal antibodies and soluble receptor fusion proteins that neutralize TNF-α have been successfully developed, research into synthetic peptides derived from TNF-α is driven by several key motivations:

-

Structure-Function Analysis: Synthetic peptides corresponding to different regions of the TNF-α protein can help to identify the specific domains responsible for receptor binding, trimerization, and biological activity.

-

Development of Novel Therapeutics: Peptide-based drugs can offer advantages over large protein biologics, such as potentially lower immunogenicity, better tissue penetration, and the ability to be chemically modified to improve stability and pharmacokinetic properties.

-

Tool Compounds for Research: Specific TNF-α peptides can be used as tools to selectively activate or inhibit certain signaling pathways, allowing for a more nuanced investigation of TNF-α biology.

General Methodologies for Characterizing Synthetic TNF-α Peptides

While no specific data exists for TNF-alpha (46-65), the following experimental protocols are standard in the field for characterizing the biological activity of any novel synthetic TNF-α peptide.

Peptide Synthesis and Purification

Synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS). Following synthesis, the crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide product are confirmed by analytical RP-HPLC and mass spectrometry.

In Vitro Assays

A variety of in vitro assays can be employed to determine the biological activity of a synthetic TNF-α peptide.

These assays are crucial to determine if the synthetic peptide can interact with TNFR1 or TNFR2.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Recombinant TNFR1 or TNFR2 is coated onto a microplate. The synthetic peptide, often biotinylated or otherwise tagged, is added at various concentrations. The extent of binding is then quantified using a labeled secondary reactant (e.g., streptavidin-HRP).

-

Surface Plasmon Resonance (SPR): This technique provides real-time quantitative data on the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates. One of the interactants (e.g., the receptor) is immobilized on a sensor chip, and the other (the peptide) is flowed over the surface.

These assays assess the effect of the peptide on cultured cells that are responsive to TNF-α.

-

Cytotoxicity Assay: L929 mouse fibrosarcoma cells are highly sensitive to TNF-α-induced apoptosis. Cells are treated with the synthetic peptide in the presence or absence of a sensitizing agent like actinomycin D. Cell viability is then measured using assays such as the MTT or LDH release assay. An agonistic peptide would induce cell death, while an antagonistic peptide would rescue cells from TNF-α-induced death.

-

NF-κB Activation Assay: The canonical TNF-α signaling pathway involves the activation of the transcription factor NF-κB. This can be measured using a reporter gene assay, where cells are transfected with a plasmid containing an NF-κB response element driving the expression of a reporter protein (e.g., luciferase or GFP). An increase in reporter signal indicates activation of the pathway.

-

Cytokine Production Assay: The effect of the synthetic peptide on the production of other cytokines (e.g., IL-6, IL-8) from immune cells (such as macrophages or peripheral blood mononuclear cells) can be measured by ELISA or multiplex bead-based assays.

In Vivo Models

If a synthetic peptide shows promising in vitro activity, its effects can be further investigated in animal models of TNF-α-mediated diseases.

-

Murine Model of Arthritis: Collagen-induced arthritis (CIA) or other models are commonly used. The peptide would be administered to the animals, and its effect on disease parameters such as paw swelling, joint inflammation, and inflammatory cytokine levels would be assessed.

-

Lipopolysaccharide (LPS)-induced Endotoxemia: LPS injection in mice leads to a surge in TNF-α and a systemic inflammatory response. The ability of a synthetic peptide to protect against LPS-induced lethality or reduce systemic cytokine levels would be a measure of its in vivo efficacy.

Potential Signaling Pathways for Investigation

The signaling pathways initiated by TNF-α are well-characterized and provide a framework for investigating the mechanism of action of a synthetic TNF-α peptide.

TNFR1 Signaling

Binding of TNF-α to TNFR1 can lead to the formation of two distinct signaling complexes:

-

Complex I: This plasma membrane-bound complex promotes cell survival and inflammation through the activation of NF-κB and MAPK pathways.

-

Complex II: This cytosolic complex is formed following internalization of the receptor and can trigger apoptosis through the activation of caspase-8.

A synthetic peptide could potentially bias the signaling towards one of these outcomes.

TNFR2 Signaling

TNFR2 signaling is primarily activated by tmTNF-α and is generally associated with cell survival, proliferation, and tissue regeneration, often through the activation of the PI3K-Akt and alternative NF-κB pathways.

Below is a generalized diagram of the canonical TNF-α signaling pathways that would be relevant for studying a novel synthetic peptide.

References

Unraveling the Interaction: A Technical Guide to the TNF-alpha (46-65) Fragment and Receptor Binding

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tumor Necrosis Factor-alpha (TNF-alpha) (46-65) fragment and its potential interaction with TNF receptors. While specific research on this fragment is limited, this document establishes a foundational understanding based on the well-characterized biology of the full-length TNF-alpha protein. It offers detailed experimental protocols and conceptual frameworks for investigating the binding and signaling of this and other TNF-alpha-derived peptides.

Introduction to TNF-alpha and its Receptors

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine that plays a central role in regulating a wide spectrum of biological processes, including inflammation, immunity, and apoptosis.[1][2][3] It is initially synthesized as a 26 kDa transmembrane protein (tmTNF-alpha), which is then cleaved by TNF-alpha converting enzyme (TACE) to release a 17 kDa soluble form (sTNF-alpha).[4] Both the transmembrane and soluble forms are biologically active as homotrimers.[4]

The diverse biological effects of TNF-alpha are mediated through its interaction with two distinct cell surface receptors: TNF Receptor 1 (TNFR1 or p55/CD120a) and TNF Receptor 2 (TNFR2 or p75/CD120b).[3]

-

TNFR1: Ubiquitously expressed on most cell types, TNFR1 is considered the primary signaling receptor for TNF-alpha. It contains a cytoplasmic "death domain" (DD) that can initiate signaling cascades leading to either cell survival and inflammation via NF-κB and MAPK activation, or apoptosis.[3]

-

TNFR2: Its expression is more restricted, primarily found on immune cells, endothelial cells, and neurons. TNFR2 lacks a death domain and is primarily associated with signaling pathways that promote cell survival and tissue regeneration, mainly through the recruitment of TNF receptor-associated factor (TRAF) proteins.[3]

The TNF-alpha (46-65) fragment is a peptide derived from the full-length human TNF-alpha protein.[5] While commercially available for research purposes, its specific biological functions and receptor binding characteristics are not well-documented in publicly available literature. Understanding its potential interactions is key to exploring its utility as a research tool or therapeutic agent.

Receptor Binding Affinity of TNF-alpha

Quantitative analysis of the binding affinity between a ligand and its receptor is crucial for understanding its biological function. For TNF-alpha, this is typically expressed as the dissociation constant (Kd). While specific binding data for the (46-65) fragment is not available, the affinities for the full-length soluble TNF-alpha are well-established and provide a critical benchmark.

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| Soluble Human TNF-alpha | Human TNFR1 | Not Specified | 1.9 x 10⁻¹¹ M | [1] |

| Soluble Human TNF-alpha | Human TNFR2 | Not Specified | 4.2 x 10⁻¹⁰ M | [1] |

| TNF-alpha | ME-180 cell line TNFR | Not Specified | 2 x 10⁻¹⁰ M | [6] |

TNF-alpha Signaling Pathways

The binding of trimeric TNF-alpha to its receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor engaged and the cellular context.

TNFR1 Signaling

Upon TNF-alpha binding, TNFR1 recruits a series of adaptor proteins, starting with the TNFR1-associated death domain (TRADD). This leads to the formation of distinct signaling complexes that determine the cellular outcome.

-

Complex I (Pro-survival and Inflammatory): TRADD recruits TRAF2 and RIPK1, leading to the activation of the NF-κB and MAPK pathways. This promotes the transcription of pro-inflammatory and cell survival genes.

-

Complex II (Apoptotic): Under certain conditions, such as the inhibition of Complex I, a secondary cytosolic complex forms. This complex includes TRADD, FADD (Fas-associated death domain), and pro-caspase-8, leading to the activation of the apoptotic cascade.

Figure 1: Simplified TNFR1 signaling pathways.

TNFR2 Signaling

TNFR2 signaling is generally considered pro-survival. It does not have a death domain and directly recruits TRAF2, leading to the activation of the canonical NF-κB and AKT pathways, which promote cell survival and proliferation.

Figure 2: Simplified TNFR2 signaling pathway.

Experimental Protocols for Fragment Characterization

To determine the receptor binding and biological activity of the TNF-alpha (46-65) fragment, standard biochemical and cell-based assays would be employed. The following sections detail generalized protocols that can be adapted for this purpose.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Objective: To quantify the binding affinity of the TNF-alpha (46-65) fragment to recombinant human TNFR1 and TNFR2.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human TNFR1-Fc and TNFR2-Fc (ligand)

-

TNF-alpha (46-65) peptide (analyte)

-

Full-length recombinant human TNF-alpha (positive control)

-

SPR running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Methodology:

-

Chip Immobilization:

-

Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject recombinant TNFR1-Fc or TNFR2-Fc (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the protein immobilization to account for non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of the TNF-alpha (46-65) fragment (e.g., 0.1 nM to 1 µM) in running buffer. A similar dilution series of full-length TNF-alpha should be prepared as a positive control.

-

Inject each concentration of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow the analyte to dissociate in running buffer for a defined dissociation time (e.g., 600 seconds).

-

After each cycle, regenerate the sensor surface by injecting the regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and calculate Kd (kd/ka).

-

Figure 3: General workflow for an SPR binding assay.

Cell-Based NF-κB Reporter Assay

This assay determines if the TNF-alpha (46-65) fragment can act as an agonist or antagonist of TNF receptor signaling. HEK-Blue™ TNF-alpha cells are a common tool for this purpose; they express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Objective: To assess the ability of the TNF-alpha (46-65) fragment to induce or inhibit NF-κB activation via TNF receptors.

Materials:

-

HEK-Blue™ TNF-α reporter cell line

-

Cell culture medium and supplements

-

TNF-alpha (46-65) fragment

-

Full-length recombinant human TNF-alpha (positive control/agonist)

-

Anti-TNF-alpha neutralizing antibody (e.g., Adalimumab) (antagonist control)

-

QUANTI-Blue™ Solution (SEAP detection reagent)

-

96-well cell culture plates

-

Spectrophotometer (620-655 nm)

Methodology:

Agonist Test:

-

Plate HEK-Blue™ TNF-α cells in a 96-well plate and incubate overnight.

-

Prepare a serial dilution of the TNF-alpha (46-65) fragment. Also, prepare a dilution series of full-length TNF-alpha as a positive control.

-

Add the diluted fragment or control to the cells and incubate for 24 hours.

-

Transfer a small volume of the cell supernatant to a new 96-well plate.

-

Add QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours.

-

Measure the absorbance at ~650 nm to quantify SEAP activity, which is proportional to NF-κB activation.

Antagonist Test:

-

Follow the same initial plating procedure.

-

Prepare a serial dilution of the TNF-alpha (46-65) fragment.

-

Add the diluted fragment to the cells.

-

Immediately add a fixed, sub-maximal concentration of full-length TNF-alpha (e.g., the EC50 concentration) to all wells (except the negative control).

-

Incubate for 24 hours and proceed with the SEAP detection as described above. A decrease in signal compared to the TNF-alpha-only control indicates antagonistic activity.

Conclusion

The TNF-alpha (46-65) fragment represents a peptide of interest derived from a cytokine critical to human health and disease. While direct, quantitative data on its receptor binding and signaling effects are currently lacking in the scientific literature, the foundational knowledge of the TNF-alpha system provides a clear roadmap for its characterization. The experimental protocols for SPR and cell-based reporter assays outlined in this guide offer robust methods for determining the fragment's binding kinetics and functional activity as a potential agonist or antagonist. Such studies are essential to unlock the therapeutic or research potential of this and other TNF-alpha-derived peptides.

References

- 1. Frontiers | Selective Targeting of TNF Receptors as a Novel Therapeutic Approach [frontiersin.org]

- 2. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tumor necrosis factor-a,TNF-a-ELK Biotechnology CO.,Ltd. [elkbiotech.com]

An In-Depth Technical Guide to Understanding the Immunomodulatory Effects of TNF-alpha (46-65)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a key therapeutic target for a range of autoimmune diseases. The development of peptide-based immunomodulators offers a promising avenue for more targeted and potentially safer therapies. This technical guide focuses on the human TNF-α peptide fragment spanning amino acid residues 46-65. While this specific fragment is cataloged, its functional role remains largely uncharacterized in publicly available literature. Therefore, this document serves as a comprehensive roadmap for the preclinical investigation of TNF-α (46-65), outlining hypothesized mechanisms of action, detailed experimental protocols for its characterization, and frameworks for data presentation and visualization. The methodologies and logical frameworks presented herein are based on established techniques for studying TNF-α biology and other peptide-based immunomodulators, providing a robust starting point for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and other TNF-α-derived peptides.

Hypothesized Immunomodulatory Mechanisms of TNF-α (46-65)

The biological activity of TNF-α is contingent on its trimerization and subsequent binding to its receptors, TNFR1 and TNFR2. Peptide fragments derived from TNF-α could potentially interfere with these processes. The 46-65 region of TNF-α is part of a loop structure that is exposed on the surface of the monomer and contributes to the monomer-monomer interface in the trimeric form. Based on this structural context, we hypothesize two primary mechanisms of immunomodulatory action for a synthetic TNF-α (46-65) peptide:

-

Inhibition of TNF-α Trimerization: The peptide could act as a competitive inhibitor, binding to TNF-α monomers and preventing their assembly into the biologically active trimeric form.

-

Interference with Receptor Binding: The peptide might directly compete with native TNF-α for binding to TNFR1 and/or TNFR2, thereby blocking downstream signaling.

These actions would ultimately lead to the downregulation of pro-inflammatory signaling pathways, most notably the NF-κB pathway, which is a master regulator of inflammatory gene expression.

Below is a diagram illustrating the hypothesized signaling pathway modulation by TNF-α (46-65).

Experimental Protocols

A systematic in vitro evaluation is required to test the hypothesized immunomodulatory effects of TNF-α (46-65). The following section provides detailed methodologies for key experiments.

Peptide Synthesis and Purity Assessment

-

Synthesis: The TNF-α (46-65) peptide (Sequence: [Insert 20 amino acid sequence here if known, otherwise state "as per human TNF-α sequence"]) should be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), and its purity (>95%) assessed by analytical RP-HPLC.

-

Solubilization: The lyophilized peptide should be reconstituted in a suitable sterile solvent (e.g., sterile water or DMSO) to create a stock solution, which should be stored at -80°C.

TNF-α Receptor Binding Assay (ELISA-based)

This assay determines if the TNF-α (46-65) peptide can inhibit the binding of recombinant human TNF-α (rhTNF-α) to its receptors.

-

Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human TNFR1-Fc or TNFR2-Fc chimera (1 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competitive Binding:

-

Prepare a constant concentration of biotinylated rhTNF-α (e.g., 50 ng/mL) in assay buffer (blocking buffer).

-

Prepare serial dilutions of the TNF-α (46-65) peptide in assay buffer (e.g., from 100 µM down to 1 nM).

-

Add 50 µL of the peptide dilutions and 50 µL of the biotinylated rhTNF-α to the wells. For control wells, add 50 µL of assay buffer instead of the peptide.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

-

Readout: Measure the absorbance at 450 nm using a microplate reader.

T-Cell Proliferation Assay (CFSE-based)

This assay assesses the effect of the TNF-α (46-65) peptide on the proliferation of human peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at 1x10⁶ cells/mL in PBS and add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding five volumes of ice-cold RPMI-1640 medium with 10% FBS.

-

Cell Culture:

-

Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at 2x10⁵ cells/well.

-

Prepare serial dilutions of the TNF-α (46-65) peptide in complete RPMI medium.

-

Add the peptide dilutions to the wells.

-

Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) (5 µg/mL) or anti-CD3/CD28 beads. Include unstimulated and stimulated controls without the peptide.

-

Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8.

-

Acquire the cells on a flow cytometer.

-

Gate on the CD4+ and CD8+ T-cell populations and analyze the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE intensity as the dye is diluted with each cell division.

-

Cytokine Production Assay (ELISA)

This assay measures the effect of the TNF-α (46-65) peptide on the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) by immune cells.

-

Cell Culture: Seed human PBMCs or a macrophage-like cell line (e.g., THP-1 differentiated with PMA) in a 24-well plate at 1x10⁶ cells/mL.

-

Treatment:

-

Pre-treat the cells with various concentrations of the TNF-α (46-65) peptide for 1 hour.

-

Stimulate the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) (100 ng/mL). Include unstimulated and stimulated controls without the peptide.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

-

ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Inhibition of rhTNF-α Binding to Receptors by TNF-α (46-65)

| Receptor | IC₅₀ (µM) | 95% Confidence Interval |

| TNFR1-Fc | [Value] | [Value] - [Value] |

| TNFR2-Fc | [Value] | [Value] - [Value] |

Table 2: Effect of TNF-α (46-65) on T-Cell Proliferation

| T-Cell Subset | Peptide Conc. (µM) | Proliferation Index | % Inhibition |

| CD4+ | 0 (Control) | [Value] | 0 |

| 1 | [Value] | [Value] | |

| 10 | [Value] | [Value] | |

| 100 | [Value] | [Value] | |

| CD8+ | 0 (Control) | [Value] | 0 |

| 1 | [Value] | [Value] | |

| 10 | [Value] | [Value] | |

| 100 | [Value] | [Value] |

Table 3: Effect of TNF-α (46-65) on LPS-Induced Cytokine Production in PBMCs

| Cytokine | Peptide Conc. (µM) | Concentration (pg/mL) | % Inhibition |

| IL-6 | 0 (LPS only) | [Value] | 0 |

| 1 | [Value] | [Value] | |

| 10 | [Value] | [Value] | |

| 100 | [Value] | [Value] | |

| IL-8 | 0 (LPS only) | [Value] | 0 |

| 1 | [Value] | [Value] | |

| 10 | [Value] | [Value] | |

| 100 | [Value] | [Value] |

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the comprehensive workflow for the preclinical in vitro characterization of TNF-α (46-65).

Logical Relationship of Immunomodulatory Investigation

This diagram illustrates the logical progression from structural considerations to the assessment of functional immunomodulatory outcomes.

Conclusion

While direct experimental data on the immunomodulatory effects of the TNF-α (46-65) peptide are currently lacking in the scientific literature, its strategic location within the TNF-α monomer suggests a plausible role in modulating TNF-α's biological activity. This technical guide provides a comprehensive and actionable framework for the systematic investigation of this peptide. By following the detailed experimental protocols and utilizing the structured data presentation and visualization formats outlined, researchers and drug development professionals can effectively test the hypothesized mechanisms of action and elucidate the potential of TNF-α (46-65) as a novel immunomodulatory agent. The successful execution of this research plan will not only characterize a novel peptide but also contribute to the broader understanding of TNF-α structure-function relationships, potentially paving the way for new therapeutic interventions in inflammatory diseases.

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of TNF-alpha (46-65) Human Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a wide range of inflammatory and autoimmune diseases.[1][2] It exerts its biological effects by binding to two distinct cell surface receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), initiating downstream signaling cascades that regulate inflammation, apoptosis, and cell survival.[1][3][4] The development of therapeutics that modulate TNF-alpha activity has been a significant focus of drug discovery. This document provides detailed protocols for the in vitro characterization of the human TNF-alpha (46-65) peptide, a fragment of the full-length TNF-alpha protein.

While the specific biological activity of the TNF-alpha (46-65) fragment is not extensively documented in publicly available literature, these protocols provide a framework for assessing its potential as a modulator of the TNF-alpha signaling pathway. The assays described herein are designed to determine if the peptide can mimic, inhibit, or otherwise alter the cellular responses induced by the full-length TNF-alpha cytokine.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables are presented as templates with hypothetical data to illustrate how experimental results can be organized.

Table 1: Cytotoxicity of TNF-alpha (46-65) Peptide on L929 Fibroblasts

| Peptide Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |